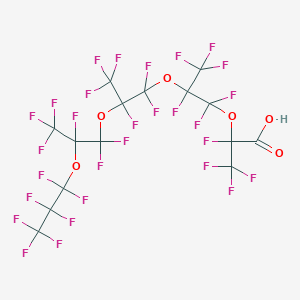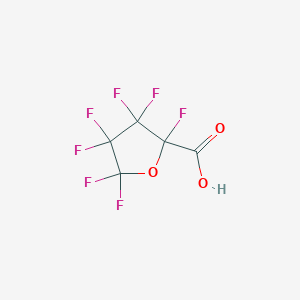
1,1,1,2,2,3-Hexafluoropropane
概要
説明
1,1,1,2,2,3-Hexafluoropropane is an organofluorine compound with the molecular formula C₃H₂F₆. It is a colorless, odorless gas at room temperature and is known for its high stability and low reactivity. This compound is commonly used in various industrial applications due to its unique chemical properties.
作用機序
Target of Action
1,1,1,2,2,3-Hexafluoropropane is an organic chemical, an organofluoride . It is primarily used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc . Its primary targets are the reactive intermediates in a fire, where it competes for OH, H, and O free radicals .
Mode of Action
The compound decomposes to produce F-containing species that compete with coal for OH, H, and O free radicals, thus cutting off the free-radical chain reaction . This interaction with its targets results in the suppression of fires.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the interruption of free radical chain reactions during combustion processes . This results in the suppression of fires. Direct contact with the liquefied gas may cause severe and possibly permanent eye injury due to frostbite from rapid liquid evaporation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its effectiveness as a fire suppressant can be influenced by the temperature, the presence of other gases, and the specific materials involved in the combustion process . Furthermore, it is a greenhouse gas with a global warming potential of 9810 , indicating that its release into the environment can contribute to climate change.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst. The resulting tetrafluorochloropropene is then fluorinated in the presence of a catalyst to produce this compound .
Industrial Production Methods: The industrial production of this compound involves the hydrogenation of hexafluoropropene. This process is carried out in the presence of a metal oxide catalyst, typically at elevated temperatures and pressures to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,1,1,2,2,3-Hexafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It is relatively inert to oxidation and reduction reactions under standard conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include moderate temperatures and the presence of a suitable solvent.
Fluorination Reactions: Fluorination can be achieved using elemental fluorine or other fluorinating agents in the presence of a catalyst.
Major Products: The major products of these reactions include various fluorinated derivatives of propane, depending on the specific reagents and conditions used .
科学的研究の応用
1,1,1,2,2,3-Hexafluoropropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.
Biology: Its inert nature makes it useful in biological studies where minimal chemical interference is required.
Medicine: It is investigated for potential use in medical imaging and as a propellant in pharmaceutical aerosols.
Industry: It is employed in the manufacture of fluoropolymers and as a refrigerant in cooling systems
類似化合物との比較
1,1,1,3,3,3-Hexafluoropropane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2,3,3-Hexafluoropropane: Another isomer with different fluorine atom positions.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties and applications .
Uniqueness: 1,1,1,2,2,3-Hexafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its high stability and low reactivity make it suitable for applications where minimal chemical interaction is desired .
特性
IUPAC Name |
1,1,1,2,2,3-hexafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMPXQALWYDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987047 | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-56-5 | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
![Ethyl 2-([1-(4-chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]amino)-2-oxoacetate](/img/structure/B3042690.png)
![[(2-Ethylphenyl)amino]thiourea](/img/structure/B3042692.png)






![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042705.png)
![O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide](/img/structure/B3042706.png)

